[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol
Overview
Description
[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring
Scientific Research Applications
Chemistry: In chemistry, [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It can serve as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of agrochemicals such as herbicides and insecticides. Its unique chemical properties make it an effective ingredient in formulations designed to protect crops from pests and diseases.
Future Directions
Trifluoromethylpyridines and their derivatives have been widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Mode of Action
It’s worth noting that trifluoromethyl groups in general have been found to exhibit numerous pharmacological activities . For instance, Sorafenib, a drug containing a similar trifluoromethylphenyl group, acts on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis .
Biochemical Pathways
It’s known that fluorinated compounds significantly affect pharmaceutical growth . For instance, a compound named Fluoroglycofen Ethyl, which contains a similar trifluoromethyl group, is degraded by a bacterium called Mycobacterium phocaicum MBWY-1 . The degradation process involves several metabolites, indicating that multiple biochemical pathways could be involved .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by the presence of fluorine or fluorine-containing functional groups .
Result of Action
It’s known that compounds containing trifluoromethyl groups can exhibit numerous pharmacological activities . For instance, Sorafenib, a drug containing a similar trifluoromethylphenyl group, has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic in various fields, including medicines, electronics, agrochemicals, and catalysis .
Biochemical Analysis
Biochemical Properties
[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical effects. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage in determining the compound’s overall impact on biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biochemical effects. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s overall impact on biological systems .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group . The hydroxymethyl group can then be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]carboxylic acid.
Reduction: Formation of [4-(trifluoromethyl)-2-pyridinyl]methanol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(7(9,10)11)1-2-12-5(6)3-13/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGLGJAXMRKALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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